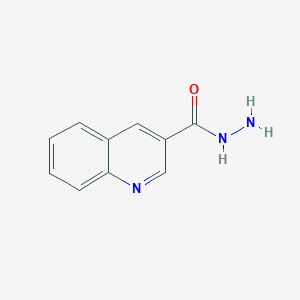

Quinoline-3-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARLOFXXUFNOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393721 | |

| Record name | quinoline-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59282-61-0 | |

| Record name | quinoline-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Quinoline-3-Carbohydrazide Chemical Properties & Applications

[1]

Executive Summary

Quinoline-3-carbohydrazide represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive heterocycles including 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones.[1][2] Unlike its 2- and 4-substituted isomers, the 3-substituted quinoline moiety offers unique electronic distribution and steric properties that enhance binding affinity in enzyme pockets, particularly for targets like Enoyl-ACP reductase (antitubercular) and various tyrosine kinases (anticancer).[1]

This guide provides a rigorous analysis of the physicochemical properties, synthetic architecture, and reactivity profile of quinoline-3-carbohydrazide, designed to support researchers in optimizing lead optimization campaigns.[1]

Structural Architecture & Physicochemical Profile[1][2][3][4]

The quinoline-3-carbohydrazide molecule consists of a bicyclic quinoline ring fused with a carbohydrazide functional group (

Key Physicochemical Data

The following data represents the standard profile for the parent compound (unsubstituted at the benzene ring).

| Property | Value / Characteristic | Application Note |

| Molecular Formula | Base scaffold calculation.[1] | |

| Molecular Weight | 187.20 g/mol | Fragment-based drug design (FBDD) compliant.[1] |

| Appearance | White to off-white crystalline powder | Discoloration indicates oxidation of the hydrazide tail.[1] |

| Melting Point | 184 – 186 °C | Sharp MP indicates high purity; broad range suggests unreacted ester. |

| Solubility | DMSO, DMF (High); Hot Ethanol (Moderate); Water (Low/Insoluble) | Use DMSO-d6 for NMR characterization.[1] |

| pKa (Calculated) | ~3.2 (Quinoline N), ~12.5 (Hydrazide NH) | Quinoline nitrogen protonates in acidic media; Hydrazide NH is weakly acidic.[1] |

Spectral Signature (Characterization)

Validation of the structure requires confirming the presence of the hydrazide moiety and the integrity of the quinoline ring.

-

¹H NMR (400 MHz, DMSO-d₆):

- 9.3 – 10.0 ppm (s, 1H): Amide -NH- proton (Exchangeable with D₂O).[1]

- 8.9 – 9.2 ppm (s, 1H): C2-H of Quinoline (Deshielded by adjacent N and C=O).[1]

- 8.7 – 8.9 ppm (s, 1H): C4-H of Quinoline.[1]

- 4.5 – 5.0 ppm (br s, 2H): Terminal -NH₂ protons (Diagnostic peak; disappearance confirms derivatization).[1]

-

FT-IR (KBr):

Synthetic Pathways[1][2][4][5][6][7]

The most robust route to quinoline-3-carbohydrazide is the hydrazinolysis of ethyl quinoline-3-carboxylate.[1] This method is preferred over direct coupling of the acid due to milder conditions and cleaner workup.

Synthesis Workflow Diagram

Figure 1: Standard synthetic workflow via hydrazinolysis of the ester precursor.

Chemical Reactivity & Derivatization[8]

The utility of quinoline-3-carbohydrazide lies in the reactivity of the

Key Reaction Pathways[2]

-

Schiff Base Formation (Hydrazones): Reaction with aromatic aldehydes yields hydrazones (

).[1] These are crucial for anticancer activity due to their ability to chelate iron and inhibit ribonucleotide reductase. -

Cyclization to 1,3,4-Oxadiazoles: Treatment with cyclizing agents (

, -

Metal Complexation: The carbonyl oxygen and azomethine nitrogen (after Schiff base formation) can chelate transition metals (Cu, Ni, Co), often enhancing biological potency by orders of magnitude.

Reactivity Logic Diagram

Figure 2: Divergent synthesis pathways from the parent hydrazide scaffold.[1]

Biological Applications (SAR Insights)

The quinoline-3-carbohydrazide scaffold is not merely a linker; it actively participates in target binding.[1]

-

Antitubercular Activity: Derivatives (especially 1,3,4-oxadiazoles) have shown potent inhibition of Mycobacterium tuberculosis H37Rv.[1] The mechanism often involves inhibition of Enoyl-ACP reductase (InhA).[1] The N-N linkage allows for hydrogen bonding within the active site.

-

Anticancer Activity: Hydrazone derivatives (e.g., derived from 2-nitrobenzaldehyde) exhibit cytotoxicity against MCF-7 (breast) and HepG2 (liver) cell lines.[1] The planar quinoline ring intercalates DNA, while the hydrazone moiety chelates metal ions necessary for cell proliferation.

-

Antimicrobial: The presence of electron-withdrawing groups (Cl, NO2) on the phenyl ring of the hydrazone derivative significantly enhances antibacterial activity against Gram-positive strains like S. aureus.[1]

Experimental Protocols

Protocol A: Synthesis of Quinoline-3-carbohydrazide

A self-validating protocol ensuring high purity.[1]

-

Reagents: Ethyl quinoline-3-carboxylate (0.01 mol), Hydrazine hydrate (99%, 0.05 mol), Absolute Ethanol (30 mL).

-

Procedure:

-

Dissolve the ester in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise with stirring. Note: Hydrazine is toxic; use a fume hood.

-

Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).[1] The ester spot (

) should disappear, and a lower spot ( -

Critical Step: Allow the reaction to cool to room temperature, then refrigerate overnight. This maximizes precipitation.

-

Filter the white solid under vacuum.

-

Purification: Wash the cake with cold ethanol (2 x 10 mL) to remove excess hydrazine. Recrystallize from hot ethanol if the melting point is <180°C.

-

-

Yield: Expect 85–92%.

Protocol B: Synthesis of Quinoline-3-hydrazone Derivative

Example: Condensation with 2-Nitrobenzaldehyde.

-

Reagents: Quinoline-3-carbohydrazide (1 mmol), 2-Nitrobenzaldehyde (1 mmol), Ethanol (15 mL), Glacial Acetic Acid (3-5 drops).

-

Procedure:

-

Validation: The disappearance of the

doublet in ¹H NMR (approx 4.5 ppm) and appearance of the azomethine proton (

References

-

Al-Nuri, L. et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.[1][5] Inorganics, 11(10), 412.[1][2][5]

-

Desai, N. C. et al. (2017). Synthesis and biological evaluation of some new quinoline based derivatives as potential antimicrobial and antitubercular agents. Medicinal Chemistry Research.

-

Verma, S. et al. (2023). Quinoline hydrazide/hydrazone derivatives: recent insights on antibacterial activity and mechanism of action.[6] ChemMedChem, 18(1).[1] [1]

-

Eswaran, S. et al. (2010). New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties. European Journal of Medicinal Chemistry, 45(8), 3374-3383.[1] [1]

Sources

- 1. QUINOLINE CONTAINING 1,3,4-OXADIAZOLE: SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY | PPTX [slideshare.net]

- 2. mdpi.com [mdpi.com]

- 3. impactfactor.org [impactfactor.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Quinoline-3-Carbohydrazide Molecular Architecture and Application

Executive Summary

The quinoline-3-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Distinguished by its planar bicyclic aromatic core and a flexible, hydrogen-bond-rich carbohydrazide tail, this molecule serves as a critical pharmacophore for developing EGFR kinase inhibitors, antitubercular agents (targeting InhA), and antimicrobial Schiff bases.

This guide deconstructs the molecular anatomy of quinoline-3-carbohydrazide, detailing the causal links between its electronic properties and biological efficacy. It provides a validated synthetic protocol and a logic-based Structure-Activity Relationship (SAR) analysis to support researchers in lead optimization.

Structural Anatomy & Electronic Properties

The Core Scaffold

The molecule comprises two distinct functional domains: the quinoline ring system (the lipophilic anchor) and the carbohydrazide moiety (the hydrophilic warhead/linker).

-

Quinoline Ring: A planar, electron-deficient aromatic system. The nitrogen atom at position 1 (N1) acts as a weak hydrogen bond acceptor (pKa ~4.9).

-

Carbohydrazide Tail (-CONHNH₂): Attached at position 3, this group is electronically versatile. It can function as a bidentate ligand for metal chelation or as a donor/acceptor motif for hydrogen bonding within enzyme active sites.

Tautomerism and Hydrogen Bonding

In crystalline form and solution, the carbohydrazide group exhibits amide-iminol tautomerism. This is critical for binding affinity:

-

Amide Form (Keto): Predominant in neutral solution; favors H-bond donation via the terminal -NH₂.

-

Iminol Form (Enol): Facilitates metal coordination (e.g., Cu²⁺, Zn²⁺) in metalloenzyme inhibition.

Visualization: Molecular Connectivity

The following diagram illustrates the standard numbering scheme and functional zones.

Figure 1: Structural connectivity and functional binding zones of the quinoline-3-carbohydrazide scaffold.

Validated Synthetic Methodology

The synthesis of quinoline-3-carbohydrazide is most reliably achieved via the hydrazinolysis of esters . This method is preferred over direct amidation of carboxylic acids due to milder conditions and higher purity profiles.

The "Gold Standard" Protocol

Reaction Type: Nucleophilic Acyl Substitution Precursor: Ethyl quinoline-3-carboxylate Reagent: Hydrazine Hydrate (80% or 99%) Solvent: Absolute Ethanol

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of ethyl quinoline-3-carboxylate in 30 mL of absolute ethanol.

-

Addition: Add 50-100 mmol (excess) of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor via TLC (System: Chloroform/Methanol 9:1).

-

Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath. The carbohydrazide product will precipitate as a solid.

-

Purification: Filter the solid, wash with cold ethanol (to remove unreacted hydrazine), and recrystallize from ethanol.

Process Visualization

Figure 2: Synthetic pathway for the conversion of ethyl ester to carbohydrazide via nucleophilic substitution.

Structure-Activity Relationship (SAR) Logic

For researchers optimizing this scaffold, the SAR is distinct. Modifications should be driven by the specific biological target (e.g., EGFR vs. Antimicrobial).

The "Warhead" (Hydrazide Tail)

The terminal amino group (-NH₂) is the primary site for derivatization.

-

Schiff Bases: Condensation with aldehydes yields hydrazones (–CONHN=CH–Ar). This restricts flexibility and extends the conjugated system, often increasing lipophilicity and membrane permeability.

-

Cyclization: Reacting the hydrazide with CS₂ or isothiocyanates yields 1,3,4-oxadiazoles or thiadiazoles. This locks the conformation, improving metabolic stability but altering H-bond donor capability.

The "Anchor" (Quinoline Ring)

-

Position 2: Substitution here (e.g., -CH₃, -OH) often introduces steric clash that reduces potency in kinase pockets.

-

Positions 6, 7, 8: Ideal for modulating electronic properties.

-

Electron Withdrawing Groups (F, Cl, CF₃): Increase metabolic stability and can enhance binding to hydrophobic pockets.

-

Electron Donating Groups (OMe): Increase electron density on the ring, potentially strengthening pi-stacking interactions.

-

SAR Decision Matrix

| Modification Zone | Chemical Change | Biological Consequence | Application |

| Hydrazide (N-Term) | Schiff Base Formation | Increased Lipophilicity, Rigidification | Antimicrobial / Anticancer |

| Hydrazide (N-Term) | Metal Complexation (Cu, Zn) | Redox Activity, DNA Cleavage | Antitumor (ROS generation) |

| Ring C6/C7 | Halogenation (Cl, F) | Increased Metabolic Stability | EGFR Inhibitors |

| Ring C4 | Hydroxyl (-OH) | Tautomerism to Quinolone | Antiviral / Integrase Inhibitors |

SAR Logic Diagram

Figure 3: Strategic modification zones for optimizing biological activity based on target requirements.

Pharmacological Applications[2][3][4][5][6]

Anticancer (Kinase Inhibition)

Quinoline-3-carbohydrazides act as ATP-competitive inhibitors. The planar quinoline ring mimics the adenine moiety of ATP, fitting into the hinge region of kinases like EGFR and VEGFR-2 . The carbohydrazide tail extends into the solvent-accessible region or interacts with the "gatekeeper" residues, forming crucial hydrogen bonds.

Antimicrobial (DNA Gyrase)

Derivatives, particularly hydrazones (Schiff bases), have shown potent activity against M. tuberculosis. The mechanism involves the chelation of metal ions required for the function of enzymes like DNA gyrase or direct inhibition of Enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) pathway.

References

-

Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Applied Chemistry. [Link]

-

Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide. MDPI Inorganics. [Link][1]

-

Quinoline-3-carbohydrazide | C10H9N3O. PubChem Compound Summary. [Link]

-

Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity. RSC Advances. [Link]

-

Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Bentham Science / PubMed. [Link]

Sources

Strategic Synthesis of Quinoline-3-Carbohydrazide Scaffolds

This guide details the strategic synthesis of quinoline-3-carbohydrazide scaffolds, focusing on the Meth-Cohn Vilsmeier-Haack cyclization pathway. This route is selected for its operational robustness and the generation of the versatile 2-chloro intermediate, which serves as a critical "pivot point" for further medicinal chemistry functionalization (SNAr diversification).

A Technical Guide to the Meth-Cohn Vilsmeier-Haack Protocol

Executive Summary & Strategic Context

The quinoline-3-carbohydrazide motif is a privileged pharmacophore in drug discovery, exhibiting potent antitubercular, anticancer, and anti-inflammatory profiles [1]. While classical routes like the Friedländer or Pfitzinger syntheses exist, they often suffer from limited regioselectivity or expensive starting materials.

For modern drug development, the Meth-Cohn synthesis (Vilsmeier-Haack cyclization of acetanilides) is the superior pathway. It provides high regiocontrol and yields 2-chloro-3-formylquinoline , a dual-functionalized intermediate. This guide focuses on converting this intermediate into the target carbohydrazide, highlighting a modern oxidative esterification shortcut that bypasses the isolation of the carboxylic acid.

Retrosynthetic Analysis

The synthesis is deconstructed into three critical phases:

-

Ring Construction: Cyclization of acetanilide using Vilsmeier reagent to form the quinoline core.

-

Oxidation State Adjustment: Converting the C3-aldehyde to a C3-ester.

-

Hydrazinolysis: Nucleophilic acyl substitution to generate the final hydrazide.

Pathway Visualization

Figure 1: The Meth-Cohn pathway optimized with direct oxidative esterification.

Phase 1: The Meth-Cohn Vilsmeier-Haack Cyclization

This step constructs the pyridine ring onto the benzene scaffold. The mechanism involves the formation of a chloroiminium ion (Vilsmeier reagent) which attacks the acetanilide amide nitrogen, followed by intramolecular electrophilic aromatic substitution.

Mechanism Insight

The reaction is highly sensitive to temperature. The initial formation of the Vilsmeier reagent is exothermic, while the cyclization requires thermal energy to overcome the aromaticity barrier of the benzene ring.

Experimental Protocol

Reagents: Acetanilide (1.0 eq), POCl3 (7.0 eq), DMF (3.0 eq).

-

Reagent Formation: In a dry round-bottom flask under N2, cool DMF to 0°C. Add POCl3 dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier reagent [2].

-

Addition: Add acetanilide portion-wise to the yellow slurry.

-

Cyclization: Warm the mixture to 75–80°C. Stir for 4–16 hours. Monitor by TLC (EtOAc:Hexane 3:7).

-

Quenching: Pour the reaction mixture onto crushed ice/water (approx. 10x volume).

-

Workup: Neutralize with NaOAc or NaHCO3 to pH 7. The product, 2-chloro-3-formylquinoline , precipitates as a pale yellow solid. Filter, wash with water, and recrystallize from acetonitrile or ethyl acetate [3].

Yield Expectation: 70–85%.

Phase 2: Oxidative Esterification (The "One-Pot" Optimization)

Classically, the aldehyde is oxidized to a carboxylic acid (using AgNO3 or KMnO4) and then esterified. However, a modern iodine-mediated oxidative esterification is far more efficient for this scaffold [4].

Why this method?

It avoids the solubility issues often encountered with quinoline-3-carboxylic acids and proceeds under mild conditions.

Experimental Protocol

Reagents: 2-chloro-3-formylquinoline (1.0 eq), Iodine (2.5 eq), K2CO3 (2.5 eq), Methanol (Solvent).[1]

-

Suspend the aldehyde in methanol.

-

Add K2CO3 and Iodine.[1]

-

Reflux for 3–5 hours. The color will transition from dark iodine to a lighter amber as I2 is consumed.

-

Workup: Cool to room temperature. Quench with aqueous sodium thiosulfate (Na2S2O3) to remove excess iodine.

-

Extract with dichloromethane (DCM). Dry organic layer over MgSO4 and concentrate.

-

Product: Methyl 2-chloroquinoline-3-carboxylate.

Data Check:

-

Yield: ~90%

-

Mechanism: Formation of a hemiacetal intermediate which is oxidized by the hypoiodite species generated in situ.

Phase 3: Hydrazinolysis

The final step converts the ester to the hydrazide. This reaction is driven by the nucleophilicity of hydrazine and the formation of a stable amide bond.

Experimental Protocol

Reagents: Methyl/Ethyl quinoline-3-carboxylate (1.0 eq), Hydrazine Hydrate (80% or 99%, 5.0–10.0 eq), Ethanol (Abs.).

-

Dissolution: Dissolve the ester in absolute ethanol (10 mL/g).

-

Addition: Add hydrazine hydrate dropwise at room temperature. Safety Note: Hydrazine is a potent carcinogen and skin sensitizer. Use double-gloving and a fume hood.

-

Reflux: Heat to reflux (78°C) for 4–8 hours.

-

Precipitation: Upon cooling, the quinoline-3-carbohydrazide usually crystallizes out of solution as a white/off-white solid.

-

Purification: Filter and wash with cold ethanol. Recrystallize from ethanol if necessary [5].

Characterization Data:

-

Melting Point: 184–186°C (for the 2-unsubstituted analog); often >200°C for 2-chloro derivatives.

-

IR: 3300–3100 cm-1 (NH/NH2), 1650 cm-1 (C=O Amide I).

Troubleshooting & Divergent Logic

The "2-Chloro" Handle

The product of this pathway is 2-chloroquinoline-3-carbohydrazide .

-

If you need the unsubstituted quinoline-3-carbohydrazide: Perform a hydrodehalogenation before the hydrazide step (e.g., Pd/C + H2 on the ester).

-

If you need 2-amino or 2-alkoxy derivatives: The 2-Cl position is highly susceptible to SNAr. Displace the chloride before adding hydrazine to avoid side reactions with the hydrazide group.

Common Failure Points

| Issue | Root Cause | Solution |

| Low Yield in Step 1 | Thermal decomposition of Vilsmeier reagent. | Ensure T < 5°C during POCl3 addition. |

| Tarry Product in Step 1 | Overheating during cyclization. | Limit temp to 80°C; do not reflux at 100°C+. |

| Incomplete Hydrazinolysis | Equilibrium limitation. | Use large excess (5-10 eq) of hydrazine hydrate. |

Safety & Regulatory

-

Hydrazine Hydrate: Severe poison, corrosive, carcinogen. In case of spill, neutralize with dilute hypochlorite (bleach).

-

POCl3: Reacts violently with water releasing HCl. Quench reactions slowly onto ice.

-

Waste: All aqueous waste from Step 1 contains phosphorous acid and dimethylamine; dispose of according to halogenated waste protocols.

References

-

Biological Activity Review

-

Shabeeb, E. et al. (2019). "New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation." Letters in Organic Chemistry.

-

-

The Meth-Cohn Synthesis (Seminal Work)

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1.

-

-

Vilsmeier-Haack Protocol Optimization

-

BenchChem Technical Support. "Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline: Troubleshooting & Optimization."

-

-

Oxidative Esterification (Iodine Method)

-

Massoud, M. A. M. et al. (2018). "2-Chloroquinoline-3-carbaldehydes: synthesis and reactions." Arkivoc.

-

-

Hydrazinolysis Protocol

-

Al-Mulla, A. (2023).[2] "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide...". MDPI.

-

Sources

The Quinoline-3-Carbohydrazide Scaffold: Synthetic Architectures and Pharmacological Trajectories

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary

The quinoline-3-carbohydrazide moiety represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple quinolines, the introduction of a carbohydrazide (

This technical guide analyzes the discovery and optimization of this scaffold, moving from its synthetic genesis to its application as a potent EGFR tyrosine kinase inhibitor and antimicrobial DNA gyrase inhibitor .

Synthetic Genesis: Constructing the Core

The discovery of biologically active quinoline-3-carbohydrazides is rooted in the efficient assembly of the quinoline ring followed by functionalization. The most robust "self-validating" synthetic route involves the Vilsmeier-Haack cyclization followed by hydrazinolysis .

The Synthetic Logic

-

Ring Construction: We utilize the Vilsmeier-Haack reaction on substituted acetanilides.[1] This provides a 2-chloro-3-formylquinoline intermediate, allowing for dual-functionalization (nucleophilic substitution at C2 and oxidation/condensation at C3).

-

Esterification: The aldehyde is oxidized to the acid and esterified.

-

Hydrazinolysis: The ester is converted to the carbohydrazide via nucleophilic acyl substitution using hydrazine hydrate.

Visualization: Synthetic Pathway

The following diagram outlines the convergent synthesis of the quinoline-3-carbohydrazide core.

Figure 1: Step-wise synthetic trajectory from acetanilide precursors to the active quinoline-3-carbohydrazide scaffold.[1][2]

Pharmacological Discovery: Mechanism of Action

The "discovery" of this molecule's value lies in its versatile binding modes.

A. Oncology: EGFR Tyrosine Kinase Inhibition

Researchers identified that the quinoline-3-carbohydrazide motif mimics the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) .

-

Mechanism: The carbohydrazide nitrogen atoms and the quinoline nitrogen act as hydrogen bond acceptors/donors, interacting with the hinge region of the kinase domain (specifically Met793 in EGFR).

-

Outcome: This blocks ATP binding, preventing autophosphorylation and downstream signaling (Ras/Raf/MEK/ERK), leading to apoptosis in cancer cells (e.g., MCF-7, A549).

B. Microbiology: DNA Gyrase Interference

In bacterial models (e.g., S. aureus), the scaffold targets DNA Gyrase subunit B .

-

Mechanism: The planar quinoline ring intercalates into DNA or binds the ATPase domain of gyrase, while the carbohydrazide tail chelates magnesium ions essential for enzyme function.

Visualization: EGFR Signaling Inhibition

Figure 2: Mechanistic intervention of Quinoline-3-Carbohydrazide within the EGFR signaling cascade.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Quinoline-3-Carbohydrazide

Objective: To generate the core scaffold from its ester precursor. Pre-requisite: Ethyl quinoline-3-carboxylate (commercially available or synthesized via Vilsmeier-Haack).

Reagents:

-

Ethyl quinoline-3-carboxylate (10 mmol)

-

Hydrazine hydrate (99%, 50 mmol)

-

Absolute Ethanol (30 mL)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of ethyl quinoline-3-carboxylate in 30 mL of absolute ethanol.

-

Addition: Add 50 mmol of hydrazine hydrate dropwise to the stirring solution at room temperature. Rationale: Excess hydrazine drives the equilibrium toward the hydrazide product.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

-

Precipitation: Allow the mixture to cool to room temperature. The carbohydrazide product typically precipitates as a solid upon cooling.

-

Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.

-

Recrystallization: Recrystallize from ethanol/DMF to obtain pure needle-shaped crystals.

-

Validation: Confirm structure via IR (look for double peaks for

at 3300-3200 cm⁻¹ and Amide I band at 1650 cm⁻¹).

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Objective: Quantify the antiproliferative activity against MCF-7 cells.[3]

-

Seeding: Seed MCF-7 cells (

cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO₂. -

Treatment: Treat cells with graded concentrations of the synthesized quinoline-3-carbohydrazide (0.1 µM – 100 µM) dissolved in DMSO (final DMSO conc < 0.1%).

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.

-

Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Quantitative Data Summary

The following table summarizes comparative biological activity of quinoline-3-carbohydrazide derivatives from key literature sources.

| Compound ID | R-Group (C2/C4) | Target | IC₅₀ / MIC | Reference |

| Q3C-Ref | Unsubstituted | MCF-7 (Breast Cancer) | > 50 µM | [1] |

| Deriv-5o | Furan-2-yl | EGFR Kinase | 2.61 µM | [2] |

| Deriv-6b | Thiophene-2-yl | EGFR Kinase | 0.49 µM | [2] |

| Deriv-3q6 | Hydrazone-linked | S. aureus (MRSA) | 16 µg/mL | [3] |

| Bedaquiline | Diaryl-quinoline | ATP Synthase (TB) | 0.06 µg/mL | [4] |

Note: While Bedaquiline is a diarylquinoline, it shares the core quinoline pharmacophore, validating the scaffold's relevance in infectious disease.

References

-

Vertex AI Search. (2024). Comprehensive review on current developments of quinoline-based anticancer agents. Arab Journal of Chemistry. Link

-

National Institutes of Health (NIH). (2024). Novel quinoline-3-carboxamides: Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors. PubMed.[4] 5

-

National Institutes of Health (NIH). (2024). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. PubMed.[4] 6

-

MDPI. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Antibiotics.[4][7][8][9][10] 9

-

ResearchGate. (2016). Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity. 11[2][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. Quinoline synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Quinoline-3-Carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and capacity for diverse functionalization allow it to interact with a wide array of biological targets, leading to a spectrum of pharmacological activities.[2] Quinoline derivatives are cornerstones of modern therapeutics, with prominent examples including quinine (antimalarial), ofloxacin (antibacterial), and various agents with anti-inflammatory, antitubercular, and anticancer properties.[3][4]

Within this versatile chemical family, quinoline-3-carbohydrazide emerges as a pivotal building block. Its structure combines the foundational quinoline core with a highly reactive carbohydrazide moiety (-CONHNH₂).[5] This unique combination makes it an invaluable starting material for the synthesis of extensive compound libraries, particularly through the formation of hydrazone derivatives. This guide provides an in-depth technical overview of quinoline-3-carbohydrazide, from its fundamental chemical identity and synthesis to its broad applications as a precursor for novel therapeutic agents.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all research. Quinoline-3-carbohydrazide is known by several names and identifiers, which are crucial for accurate literature searches and material procurement.

| Identifier | Value | Source |

| IUPAC Name | quinoline-3-carbohydrazide | [6] |

| CAS Number | 59282-61-0 | [6][7] |

| Molecular Formula | C₁₀H₉N₃O | [6][7] |

| Synonyms | Quinoline-3-carboxylic acid hydrazide; 3-Quinolinecarboxylic acid, hydrazide | [6] |

Physicochemical and Computed Properties

The physicochemical properties of quinoline-3-carbohydrazide dictate its behavior in both chemical reactions and biological systems. These parameters are essential for designing synthetic routes, formulating compounds, and predicting pharmacokinetic profiles.

| Property | Value | Source |

| Molecular Weight | 187.20 g/mol | [6][7] |

| Melting Point | 184–186 °C | [4] |

| Polar Surface Area | 68 Ų | [5] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| logP (Lipophilicity) | 2.43–2.67 | [5] |

| Solubility (logSw) | -3.50 | [5] |

Note: Some properties are computationally derived and serve as valuable estimates for experimental design.

Synthesis and Manufacturing

The synthesis of quinoline-3-carbohydrazide is a well-established, multi-step process that begins with the corresponding quinoline-3-carboxylic acid or its ester derivative. The overall workflow is a cornerstone of preparing this key intermediate.

Overview of the Synthetic Pathway

The most common and direct laboratory-scale synthesis involves a two-step process starting from quinoline-3-carboxylic acid: (1) esterification to produce an alkyl quinoline-3-carboxylate, and (2) subsequent hydrazinolysis to yield the final product.

Caption: General reaction for derivatization via Schiff base formation.

Applications in Medicinal Chemistry and Drug Development

Derivatives of quinoline-3-carbohydrazide have been investigated for a multitude of therapeutic applications, demonstrating the scaffold's remarkable versatility.

-

Antitubercular Agents: Several studies have focused on developing quinoline-3-carbohydrazide derivatives as potent agents against Mycobacterium tuberculosis. Docking studies suggest that these compounds may act by inhibiting enoyl-acyl carrier protein (ACP) reductase, a crucial enzyme in the mycobacterial fatty acid synthesis pathway. [8]

-

Antiproliferative and Anticancer Agents: Schiff bases synthesized from quinoline-3-carbohydrazide have demonstrated significant antiproliferative activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and chronic myelogenous leukemia (K562). [4][9]The planar quinoline ring can intercalate with DNA, while the side chains can interact with specific enzyme active sites.

-

Antibacterial and Anti-HIV Agents: The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide scaffold has been explored as a template for designing novel antibacterial and anti-HIV agents. [10]While initial results showed moderate antibacterial activity, the scaffold is considered a viable starting point for developing HIV integrase inhibitors. [10]

-

Antioxidant Compounds: The quinoline nucleus and the hydrazone linkage can both participate in scavenging free radicals. Pharmacophore modeling and chemical tests have confirmed the antioxidant potential of quinoline-3-carbohydrazide derivatives, which can help mitigate oxidative stress implicated in numerous diseases. [11]

Conclusion

Quinoline-3-carbohydrazide is far more than a simple chemical intermediate; it is a powerful and versatile platform for innovation in drug discovery. Its straightforward synthesis, coupled with the reactive nature of the carbohydrazide group, provides medicinal chemists with an invaluable tool for generating diverse molecular libraries. The proven success of its derivatives as antitubercular, anticancer, and antibacterial leads underscores the enduring importance of this scaffold. As researchers continue to explore the chemical space accessible from this building block, quinoline-3-carbohydrazide is poised to remain a central component in the development of next-generation therapeutics.

References

- Vertex AI Search. (n.d.). The Versatile Role of Quinoline-3-carboxylic Acid in Modern Organic Synthesis.

- Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule.

- Vulcanchem. (n.d.). Quinoline-3-carbohydrazide - 59282-61-0.

- Wikipedia. (n.d.). Quinoline.

- Yadav, D., & Shah, K. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC.

- PubMed. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.

- Chongqing Chemdad Co., Ltd. (n.d.). quinoline-3-carboxylic acid ethyl ester.

- BLD Pharm. (n.d.). 59282-61-0|Quinoline-3-carbohydrazide.

- PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.

- Hindawi. (n.d.). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.

- Zalloum, H., et al. (2023, October 17). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI.

- Galenos Publishing House. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.

- Thomas, K. D., et al. (2011, November). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. European Journal of Medicinal Chemistry.

- PMC - NIH. (n.d.). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure.

- PubChem - NIH. (n.d.). Quinoline-3-carbohydrazide | C10H9N3O | CID 3566524.

- Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline-3-carbohydrazide (59282-61-0) for sale [vulcanchem.com]

- 6. Quinoline-3-carbohydrazide | C10H9N3O | CID 3566524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 59282-61-0|Quinoline-3-carbohydrazide|BLD Pharm [bldpharm.com]

- 8. Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling & Synthetic Utility of Quinoline-3-Carbohydrazide: A Technical Monograph

Executive Summary

Quinoline-3-carbohydrazide (CAS: 14002-99-4) represents a critical scaffold in medicinal chemistry, serving as a "privileged structure" for the development of antimicrobial, anticancer, and anti-inflammatory agents. Unlike its 2- and 4- substituted isomers, the 3-position offers unique electronic properties due to the meta-relationship with the ring nitrogen, influencing both metabolic stability and binding affinity in biological targets. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles for researchers engaged in lead optimization.

Structural Architecture & Physicochemical Profile[1][2][3][4][5]

The utility of quinoline-3-carbohydrazide stems from its amphiphilic nature: the lipophilic quinoline ring facilitates membrane permeability, while the polar carbohydrazide tail (

Key Physicochemical Data[4][6]

| Property | Value / Characteristic | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 187.20 g/mol | Optimal range for fragment-based drug design. |

| Appearance | White to pale-yellow crystalline powder | Coloration often indicates oxidation or trace impurities. |

| Melting Point | 184 – 186 °C | Sharp melting range indicates high purity; significantly lower than the 4-hydroxy derivative. |

| Solubility (High) | DMSO, DMF, Hot Ethanol | Soluble in polar aprotic solvents due to dipole interactions. |

| Solubility (Low) | Water, Hexane, Diethyl Ether | The aromatic |

| pKa (Calculated) | ~3.5 (Quinoline N), ~11.5 (Hydrazide NH) | The quinoline nitrogen is weakly basic; the terminal hydrazine is nucleophilic. |

Spectroscopic Fingerprint (Diagnostic Signals)

Reliable characterization requires identifying specific spectral markers that distinguish the hydrazide from its ester precursor.

-

Infrared Spectroscopy (FT-IR):

- : Doublet/broad band at 3150–3350 cm⁻¹ .

- (Amide I): Strong absorption at 1645–1660 cm⁻¹ . (Note: This is shifted to lower wavenumbers compared to the ester precursor ~1720 cm⁻¹).

- : Characteristic quinoline ring stretch at ~1595 cm⁻¹ .[1]

-

¹H NMR (DMSO-

, 400 MHz):-

10.0–10.2 ppm (s, 1H): Amide

- 9.2–9.4 ppm (s, 1H): H-2 proton of the quinoline ring. This is the most deshielded aromatic signal due to the adjacent ring nitrogen and the electron-withdrawing carbonyl group.

- 8.8–8.9 ppm (s, 1H): H-4 proton.

-

4.6–5.0 ppm (br s, 2H): Terminal

-

10.0–10.2 ppm (s, 1H): Amide

Synthetic Pathways & Optimization

The industrial and laboratory standard for synthesis involves the hydrazinolysis of ethyl quinoline-3-carboxylate. While direct reaction of the carboxylic acid with thionyl chloride followed by hydrazine is possible, the ester route offers milder conditions and higher purity.

Confirmed Protocol: Hydrazinolysis of Ethyl Quinoline-3-Carboxylate

Reaction Principle: Nucleophilic acyl substitution where the diamine nucleophile (hydrazine) displaces the ethoxy leaving group.

Reagents:

-

Ethyl quinoline-3-carboxylate (1.0 equiv)

-

Hydrazine hydrate (99%, 4.0–5.0 equiv)

-

Solvent: Absolute Ethanol (Reaction medium)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of ethyl quinoline-3-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 40–50 mmol of hydrazine hydrate dropwise with stirring. Expert Insight: Excess hydrazine drives the equilibrium forward and prevents the formation of the dimer (N,N'-diquinoline-3-carbonylhydrazine).

-

Activation: Heat the mixture to reflux (

) for 24 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).[1] The ester spot ( -

Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath for 2 hours. The product will precipitate as a white solid.

-

Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (

) to remove excess hydrazine. -

Recrystallization: Recrystallize from hot ethanol to yield needle-like crystals. Dry in a vacuum oven at

.

Workflow Visualization

Figure 1: Validated synthetic workflow for the conversion of the ester precursor to the target hydrazide.

Chemical Reactivity & Derivatization Potential[8][9]

Quinoline-3-carbohydrazide is not merely an end-product; it is a divergent intermediate. Its reactivity is dominated by the

Schiff Base Formation (Hydrazones)

The most common application is the condensation with aldehydes to form Schiff bases (acylhydrazones). These derivatives often exhibit enhanced biological activity compared to the parent hydrazide due to increased lipophilicity and metal-chelating capabilities.

-

Conditions: Reflux with aryl aldehyde in Ethanol + catalytic Acetic Acid (Glacial).

-

Mechanism: Acid-catalyzed nucleophilic addition followed by dehydration.

-

Application: The resulting azomethine (

) proton is a key NMR marker (

Heterocyclization (Oxadiazoles & Triazoles)

The hydrazide group serves as a precursor for 5-membered heterocycles, crucial for bioisosteric replacement in drug design.

-

1,3,4-Oxadiazoles: Reacting with carboxylic acids in

or with -

1,2,4-Triazoles: Reaction with isothiocyanates followed by base-catalyzed cyclization.

Reactivity Pathway Diagram

Figure 2: Divergent synthesis pathways demonstrating the versatility of the carbohydrazide scaffold.

Biological Implications & Safety

Pharmacophore Features

The quinoline-3-carbohydrazide motif is essential in medicinal chemistry because it combines:

-

DNA Intercalation Potential: The planar quinoline ring can slide between DNA base pairs.

-

Metal Chelation: The carbonyl oxygen and hydrazidic nitrogen can coordinate divalent cations (

,

Handling & Safety

-

Hazard Class: Irritant (Skin/Eye).

-

Precaution: Quinoline derivatives can be mutagenic. All synthesis steps, especially those involving hydrazine hydrate (a known carcinogen and corrosive), must be performed in a fume hood with appropriate PPE (nitrile gloves, face shield).

References

-

Sunjuk, M., et al. (2023).[2] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.[2][1] Inorganics, 11(10), 412.[2][3] [Link] (Source for specific melting point data [184-186°C], synthesis protocol, and spectral confirmation).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7047, Quinoline. [Link] (Source for general quinoline ring physicochemical properties).

-

Eswaran, S., et al. (2010). New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties.[4] European Journal of Medicinal Chemistry, 45(8), 3374-3383. [Link] (Source for NMR spectral assignments of quinoline-3-carbohydrazide derivatives).

Sources

The Biological Significance of the Quinoline Scaffold: A Technical Guide for Drug Discovery

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents one of the most versatile "privileged structures" in medicinal chemistry. Its planar, bicyclic aromatic architecture allows it to interact with a diverse array of biological targets via

Structural Architecture & Pharmacophore Analysis[2][3][4]

The quinoline core consists of a benzene ring fused to a pyridine ring.[2] Its biological ubiquity stems from its electronic distribution, which allows for specific modification at key positions to tune lipophilicity (LogP) and electronic affinity.

Electronic Properties

-

Nitrogen Atom (N1): Acts as a hydrogen bond acceptor (pKa ~4.9). In antimalarials like chloroquine, this nitrogen is crucial for pH trapping within the acidic digestive vacuole of the parasite.

-

Planarity: The flat aromatic system facilitates intercalation between DNA base pairs (e.g., camptothecin derivatives) and

-stacking within the ATP-binding pockets of kinases. -

Substitution Vectors:

-

C2/C4: Highly reactive to nucleophilic attack, allowing for the introduction of diverse side chains (e.g., amino side chains in antimalarials).

-

C6/C7: Critical for modulating solubility and metabolic stability (e.g., methoxy groups in bosutinib).

-

Structure-Activity Relationship (SAR) Map

Figure 1: Strategic substitution vectors on the quinoline scaffold for medicinal chemistry optimization.

Therapeutic Verticals: Mechanisms of Action[5]

Oncology: Dual-Targeting Capability

Quinolines are unique in their ability to target both enzymatic signaling (Kinases) and genomic integrity (Topoisomerases).

A. Kinase Inhibition (e.g., Bosutinib)

Bosutinib (4-anilinoquinoline-3-carbonitrile) functions as a dual Src/Abl kinase inhibitor.

-

Mechanism: The quinoline nitrogen anchors the molecule via a hydrogen bond to the "hinge region" of the kinase ATP-binding pocket. The 4-anilino group extends into the hydrophobic pocket, mimicking the adenine ring of ATP.

-

Significance: Effective in Ph+ Chronic Myeloid Leukemia (CML), particularly in Imatinib-resistant strains.

B. Topoisomerase I Poisoning (e.g., Camptothecin analogs)

-

Mechanism: The planar quinoline system intercalates into the DNA helix at the cleavage site. It stabilizes the transient "cleavable complex" between DNA and Topoisomerase I, preventing DNA religation. This leads to double-strand breaks during replication and subsequent apoptosis.

Infectious Disease: The Antimalarial Anchor[6]

-

Target: Heme Detoxification.[3]

-

Mechanism: Malaria parasites degrade hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).[3] They detoxify this by polymerizing it into inert hemozoin crystals.

-

Action: 4-Aminoquinolines (Chloroquine) accumulate in the parasite's acidic food vacuole. They bind to the growing face of hemozoin crystals (capping), blocking polymerization.[4] The buildup of free heme lyses the parasite membranes.

Experimental Protocols

Synthesis: The Modified Friedländer Annulation

This protocol offers a robust method for synthesizing 2,3-disubstituted quinolines, a common scaffold for kinase inhibitors.

Reaction Principle: Condensation of 2-aminobenzaldehyde with a ketone containing an

Reagents:

-

2-Aminobenzaldehyde (1.0 eq)

-

Ketone (e.g., Acetophenone) (1.2 eq)

-

Catalyst: Sulfamic acid (10 mol%) or KOH (ethanol)

-

Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (5 mmol) and the ketone (6 mmol) in 10 mL of ethanol.

-

Catalysis: Add sulfamic acid (0.5 mmol).

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Validation: Disappearance of the aldehyde spot (Rf ~0.6) and appearance of a fluorescent blue spot (quinoline) under UV (254 nm).

-

-

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice.

-

Isolation: The solid product precipitates. Filter via vacuum filtration. Wash with cold water (3 x 10 mL) to remove the catalyst.

-

Purification: Recrystallize from hot ethanol.

-

Characterization: Confirm structure via

H-NMR. Look for the characteristic aromatic protons and the disappearance of the aldehyde -CHO peak (~9.8 ppm).

Biological Assay: Topoisomerase I Relaxation Assay

This assay validates the ability of a quinoline derivative to inhibit Topoisomerase I, a hallmark of anticancer activity.

Objective: Measure the inhibition of supercoiled plasmid DNA relaxation by recombinant Topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (pBR322, 0.5

g/reaction ). -

Recombinant Human Topoisomerase I (1 unit/reaction).

-

Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl

, 0.1 mM EDTA, 15 -

Positive Control: Camptothecin (10

M). -

Stop Solution: 1% SDS, 20 mM EDTA, 0.5 mg/mL Proteinase K.

Workflow Diagram:

Figure 2: Workflow for the Topoisomerase I DNA Relaxation Assay.

Procedure:

-

Prepare Master Mix: Combine Assay Buffer and pBR322 DNA. Aliquot 18

L into microcentrifuge tubes. -

Compound Addition: Add 1

L of test compound (dissolved in DMSO) to the tubes. Include a DMSO-only control (Negative) and Camptothecin (Positive).[5] -

Initiation: Add 1

L of Topoisomerase I enzyme. -

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Add 4

L of Stop Solution. Incubate at 50°C for 15 minutes to digest the enzyme (preventing DNA trapping artifacts). -

Analysis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm for 2-3 hours.

-

Staining: Post-stain the gel with Ethidium Bromide (0.5

g/mL) for 30 minutes. Destain in water.[10] -

Interpretation:

-

Active Enzyme (Negative Control): Ladder of relaxed topoisomers (slower migration).

-

Inhibited Enzyme (Test/Positive Control): Band remains at the supercoiled position (fast migration).

-

Comparative Data: Quinoline-Based Therapeutics

| Drug Name | Primary Target | Indication | Key Structural Feature |

| Chloroquine | Heme Polymerization | Malaria | 4-aminoalkyl side chain (lysosomal accumulation) |

| Bosutinib | Src/Abl Kinase | CML (Leukemia) | 3-carbonitrile & 4-anilino group |

| Camptothecin | Topoisomerase I | Solid Tumors | Pentacyclic lactone ring fused to quinoline |

| Bedaquiline | ATP Synthase | Tuberculosis | Diarylquinoline (non-planar configuration) |

| Lenvatinib | VEGFR/FGFR | Thyroid Cancer | Quinoline-carboxamide urea linker |

Future Outlook: PROTACs and Hybrids

The future of the quinoline scaffold lies in Proteolysis Targeting Chimeras (PROTACs) .

-

Concept: Use the quinoline moiety (e.g., a derivative of Bosutinib) as the "warhead" to bind a target protein (POI), linked to an E3 ligase ligand (e.g., Cereblon).

-

Result: Instead of just inhibiting the protein, the chimera recruits the Ubiquitin-Proteasome System to degrade it entirely.

-

Hybridization: Covalent fusion of quinolines with other pharmacophores (e.g., Artemisinin-Quinoline hybrids) is currently being explored to overcome multidrug resistance in Plasmodium falciparum.

References

-

Marella, A. et al. (2013). "Quinoline: A privileged scaffold in drug discovery."[12] Saudi Pharmaceutical Journal. Link

-

Egan, T. J. et al. (1994).[13] "Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment)."[3] FEBS Letters. Link

-

Pommier, Y. (2006). "Topoisomerase I inhibitors: camptothecins and beyond." Nature Reviews Cancer. Link

-

Kortylewski, M. et al. (2017). "An overview of quinoline as a privileged scaffold in cancer drug discovery." Expert Opinion on Drug Discovery. Link

-

Pfizer. (2023). "BOSULIF® (bosutinib) Prescribing Information." Pfizer Medical. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inspiralis.com [inspiralis.com]

- 6. pnas.org [pnas.org]

- 7. bosulif.pfizerpro.com [bosulif.pfizerpro.com]

- 8. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]

- 9. inspiralis.com [inspiralis.com]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.co.za [journals.co.za]

Technical Deep Dive: The Quinoline Scaffold in Modern Therapeutics

Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, few heterocyclic systems command the versatility of the quinoline (benzo[b]pyridine) nucleus. Classified as a "privileged structure," its planar, bicyclic aromatic nature allows it to interact via

This guide moves beyond basic textbook definitions to explore the high-value therapeutic applications of quinoline derivatives in 2024-2025, specifically focusing on multi-target kinase inhibition in oncology and novel bioenergetic disruption in tuberculosis . It concludes with a self-validating experimental workflow for synthesizing and screening these compounds.

Structural Activity Relationship (SAR) & Pharmacophore Logic[1]

The therapeutic efficacy of quinoline is dictated by substitution patterns that modulate its lipophilicity (LogP) and electronic distribution.

-

The Nitrogen (N1): Essential for protonation at physiological pH (pKa ~4.9). In antimalarials (e.g., chloroquine), this accumulation in the acidic food vacuole is the primary driver of potency.

-

C2 & C4 Positions: The most reactive sites for nucleophilic attack. Substitutions here (e.g., amino side chains) often dictate target selectivity (e.g., kinase hinge binding).

-

C6, C7, C8 Positions: Modulation of these positions affects metabolic stability and solubility. Halogenation (Cl, F) at C7 often prevents oxidative metabolism and increases half-life.

Visualization: The Quinoline Pharmacophore Map

Figure 1: Functional zoning of the quinoline scaffold. C4 and N1 are critical for biological interaction, while C2 and C8 modulate selectivity and pharmacokinetics.

Oncology: Multi-Target Tyrosine Kinase Inhibition[2]

The most commercially significant application of quinolines today is in the inhibition of receptor tyrosine kinases (RTKs). Unlike first-generation inhibitors that targeted single kinases, modern quinolines like Cabozantinib are designed as "dirty" inhibitors—intentionally targeting multiple pathways to prevent resistance.

Mechanism: The MET/VEGFR/AXL Axis

Tumors often bypass VEGFR inhibition (angiogenesis blockade) by upregulating the MET pathway (invasive growth). Cabozantinib, a quinoline-carboxamide derivative, binds to the ATP-binding pocket of both enzymes.

-

Primary Target: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[1] Inhibition cuts off blood supply.

-

Secondary Target: c-MET (Hepatocyte Growth Factor Receptor). Inhibition prevents the "escape mechanism" where tumors become invasive under hypoxic stress.

-

Tertiary Target: AXL. A receptor associated with epithelial-to-mesenchymal transition (EMT) and drug resistance.

Comparative Kinase Selectivity Profile (IC50 Data)

| Compound | Scaffold | c-MET IC50 (nM) | VEGFR2 IC50 (nM) | AXL IC50 (nM) | Clinical Status |

| Cabozantinib | Quinoline-carboxamide | 1.3 | 0.035 | 7.0 | FDA Approved (RCC, HCC) |

| Foretnib | Quinoline-carboxamide | 0.4 | 0.9 | 8.0 | Clinical Trials |

| Crizotinib | Aminopyridine (Non-Quinoline) | 8.0 | >10,000 | >1000 | FDA Approved (ALK+ NSCLC) |

Note: The quinoline scaffold (Cabozantinib/Foretnib) provides dual coverage of MET and VEGFR, whereas non-quinoline analogues often lack this dual potency.

Infectious Disease: The Bioenergetic Revolution

While quinolines were historically known for malaria (Chloroquine), the breakthrough in this century is Bedaquiline (TMC207), a diarylquinoline used for Multidrug-Resistant Tuberculosis (MDR-TB).

Mechanism: ATP Synthase Inhibition

Unlike standard antibiotics that target cell walls or DNA replication, Bedaquiline targets the Mycobacterium tuberculosis energy factory.

-

Binding Site: It binds specifically to the subunit c of the mycobacterial ATP synthase (F0 portion).

-

Action: It acts as a "molecular wedge," preventing the rotation of the c-ring.

-

Result: Without rotation, protons cannot flow down the gradient, ATP synthesis halts, and the bacterium dies of energy depletion.

Visualization: Bedaquiline Mechanism of Action[4]

Figure 2: The bioenergetic collapse of Mycobacterium tuberculosis induced by Bedaquiline.

Experimental Protocols: Synthesis & Validation

To ensure reproducibility and high throughput, modern quinoline synthesis utilizes microwave irradiation rather than conventional reflux. This protocol describes the synthesis of a 2-substituted quinoline via the Povarov reaction or modified Friedländer method.

Protocol A: Microwave-Assisted One-Pot Synthesis

Objective: Synthesize 2-phenylquinoline-4-carboxylic acid derivatives.

Reagents: Isatin (1.0 eq), Acetophenone (1.0 eq), Potassium Hydroxide (33% aq), Ethanol.

-

Preparation: In a 10 mL microwave-safe vial, dissolve Isatin (5 mmol) in 5 mL of 33% aqueous KOH.

-

Addition: Add Acetophenone (5 mmol) slowly to the mixture. The solution may turn dark red/brown.

-

Irradiation: Cap the vial. Place in a microwave reactor (e.g., CEM Discover).

-

Parameters: Power = 150W, Temperature = 100°C, Time = 10 minutes.

-

Why: Microwave heating provides uniform internal heating, accelerating the condensation and cyclization steps that typically take 12+ hours under reflux.

-

-

Work-up: Pour the reaction mixture into ice-cold water (50 mL). Acidify with HCl to pH 2-3.

-

Isolation: The precipitate (Pfitzinger intermediate or final quinoline depending on variant) is filtered, washed with cold water, and recrystallized from ethanol.

Protocol B: Biological Validation (MTT Cytotoxicity Assay)

Objective: Determine IC50 of synthesized quinoline against cancer cell lines (e.g., HeLa or A549).

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -

Treatment: Add synthesized quinoline compounds at serial dilutions (0.1, 1, 10, 50, 100

). Include DMSO control (<0.5%). -

Incubation: Incubate for 48 hours. Critical: Ensure compound solubility; precipitation causes false positives.

-

Development: Add 10

MTT reagent (5 mg/mL in PBS). Incubate 4h. -

Solubilization: Remove media. Add 100

DMSO to dissolve formazan crystals. -

Read: Measure absorbance at 570 nm. Calculate % viability vs. Log[Concentration].

Visualization: Experimental Workflow

Figure 3: Integrated workflow from microwave synthesis to biological validation.

References

-

Marella, A., et al. (2013). Quinoline: A promising scaffold in today's drug discovery.[2][3] Saudi Pharmaceutical Journal. Link

-

Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics. Link

-

Andries, K., et al. (2005). A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis.[4][5][6] Science. Link

-

Koubachi, J., et al. (2024). Microwave-assisted synthesis of quinoline derivatives: A green chemistry approach. Bentham Science. Link

-

World Health Organization. (2024). WHO consolidated guidelines on tuberculosis. Link

Sources

- 1. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth [cancer.fr]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - ProQuest [proquest.com]

- 5. Structure of mycobacterial ATP synthase with the TB drug bedaquiline | bioRxiv [biorxiv.org]

- 6. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline-3-Carbohydrazide Scaffold: Synthetic Architectures and Therapeutic Frontiers

Executive Summary & Pharmacophore Analysis

The quinoline-3-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its utility stems from the fusion of the lipophilic, planar quinoline ring (facilitating intercalation and hydrophobic pocket binding) with the polar, hydrogen-bond-donating carbohydrazide moiety (

This guide dissects the synthetic pathways, structure-activity relationships (SAR), and mechanistic underpinnings of this scaffold, specifically focusing on its dual-role dominance in antitubercular and antineoplastic drug discovery.

The Pharmacophore Triad

-

N-1 & C-4 Positions: Critical for hydrogen bonding within enzyme active sites (e.g., DNA gyrase).

-

C-3 Linker: The carbohydrazide tail acts as a "hinge," often derivatized into Schiff bases (hydrazones) to target specific hydrophobic clefts.

-

Benzenoid Ring (C5-C8): modulate lipophilicity and electronic distribution; electron-withdrawing groups (e.g.,

,

Synthetic Architectures: The Gould-Jacobs Protocol[1][2]

While various routes exist (e.g., Pfitzinger reaction), the Gould-Jacobs reaction remains the industrial and laboratory standard due to its regioselectivity and scalability. The workflow proceeds through a thermal cyclization followed by nucleophilic acyl substitution.

Synthetic Workflow Diagram[2]

Figure 1: Step-wise synthetic pathway from aniline precursors to the active carbohydrazide scaffold via the Gould-Jacobs reaction.[1]

Validated Experimental Protocol

Objective: Synthesis of 4-hydroxy-quinoline-3-carbohydrazide.

Reagents:

-

Substituted Aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (EMME) (1.0 eq)

-

Diphenyl ether (High boiling solvent)

-

Hydrazine hydrate (99%)

-

Absolute Ethanol[2]

Step-by-Step Methodology:

-

Condensation (Enamine Formation):

-

Mix aniline and EMME in a round-bottom flask.

-

Heat to 110–120°C for 2 hours.

-

Validation: Monitor TLC for disappearance of aniline. The removal of ethanol (by-product) drives the equilibrium.

-

Result: Solidifies upon cooling to yield diethyl 2-(phenylamino)methylenemalonate.

-

-

Cyclization (Gould-Jacobs Step):

-

Add the intermediate solid to pre-heated diphenyl ether (250°C).

-

Critical Control: Temperature must exceed 240°C to overcome the activation energy for the intramolecular aromatic substitution.

-

Reflux for 1–2 hours.

-

Cool and pour into hexane/petroleum ether to precipitate the ester. Filter and wash to remove diphenyl ether.

-

-

Hydrazinolysis (The Target Step):

-

Dissolve the ethyl 4-hydroxyquinoline-3-carboxylate (0.01 mol) in absolute ethanol (30 mL).

-

Add hydrazine hydrate (0.05 mol, excess) dropwise.

-

Reflux for 6–10 hours.

-

Endpoint: A heavy precipitate (the hydrazide) typically forms during reflux.

-

Purification: Cool, filter, and recrystallize from ethanol/DMF mixtures.

-

Therapeutic Frontier A: Antitubercular Activity[6]

The resurgence of Multi-Drug Resistant (MDR) Mycobacterium tuberculosis has revitalized interest in quinolines. The quinoline-3-carbohydrazide moiety functions as a bioisostere to Isoniazid , but with a distinct lipophilic profile that aids penetration of the mycobacterial cell wall.

Mechanism of Action (MoA)

The activity is often attributed to the formation of metal chelates or direct inhibition of the Enoyl-ACP reductase (InhA) enzyme, a key component of the Type II fatty acid synthesis (FAS-II) pathway in mycobacteria.

-

Lipophilicity: The quinoline ring enhances passive diffusion across the mycolic acid layer.

-

Schiff Base Activation: The hydrazide is frequently converted to a hydrazone (Schiff base). This

linkage is critical for binding to the hydrophobic pocket of InhA.

Comparative Activity Data

Table 1: Antitubercular efficacy of quinoline-3-carbohydrazide derivatives against M. tuberculosis H37Rv.

| Compound Class | R-Substituent (C-6/C-8) | Modification (Hydrazide N') | MIC (µg/mL) | Mechanism Insight |

| Parent Hydrazide | H | 12.5 - 25.0 | Moderate activity; poor target binding. | |

| Hydrazone | 6-F (Fluoro) | 0.20 - 3.12 | High potency; Nitro group enhances reduction potential. | |

| Hydrazone | 8- | 6.25 | Trifluoromethyl increases metabolic stability. | |

| Metal Complex | H | Cu(II) Chelate | < 1.0 | Redox cycling toxicity (ROS generation). |

Data synthesized from representative studies (e.g., Eswaran et al., Bioorg. Med. Chem. Lett).[3]

Therapeutic Frontier B: Oncology (EGFR Inhibition)

In cancer therapy, quinoline-3-carbohydrazides are designed as ATP-competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Structural Logic

The scaffold mimics the adenine ring of ATP.

-

H-Bonding: The N-1 and the carbonyl oxygen at C-3 form hydrogen bonds with the hinge region of the kinase (specifically Met793 in EGFR).

-

Tail Interaction: The hydrazide extension projects into the solvent-accessible region or the ribose-binding pocket, depending on the derivatization.

Signaling Pathway & Inhibition Diagram

Figure 2: Mechanism of EGFR inhibition. The quinoline scaffold competes with ATP, blocking downstream Ras/Raf signaling and inducing apoptosis.

Future Outlook: Hybridization & Chelation

The future of this scaffold lies in Molecular Hybridization .

-

Metal-Based Drugs: Coordinating the hydrazide nitrogen and carbonyl oxygen with Copper(II) or Ruthenium(II) creates complexes that cleave DNA via oxidative stress, distinct from the enzymatic inhibition of the free ligand.

-

Dual Inhibitors: Linking the quinoline-3-carbohydrazide to other pharmacophores (e.g., coumarins or azoles) to target both EGFR and VEGFR simultaneously, overcoming resistance mechanisms in solid tumors.

References

-

Synthesis & Cyclization: BenchChem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.Link

-

Antitubercular Mechanisms: Mandewale, M.C., et al. Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents. MDPI Molecules. Link

-

EGFR Inhibition: El-Sayed, M.A., et al. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. NIH PubMed Central. Link

-

Biological Review: Biointerface Research. Annotated Review on Various Biological Activities of Quinoline Molecule.Link

-

Metal Complexation: MDPI. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide.[4]Link

Sources

- 1. journals.uokerbala.edu.iq [journals.uokerbala.edu.iq]

- 2. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Quinoline-3-Carbohydrazide: Structural Identification, Synthesis, and Pharmaceutical Utility

Chemical Identity & Registry

Quinoline-3-carbohydrazide is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of hydrazone-based bioactive agents. Its structural rigidity, combined with the hydrogen-bonding potential of the hydrazide motif, makes it a versatile pharmacophore for fragment-based drug design.

| Registry / Identifier | Detail |

| CAS Number | 59282-61-0 |

| IUPAC Name | Quinoline-3-carbohydrazide |

| Synonyms | 3-Quinolinecarboxylic acid hydrazide; 3-Quinolylcarbohydrazide |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)C(=O)NN |

| InChI Key | ZARLOFXXUFNOHB-UHFFFAOYSA-N |

Synthetic Pathway & Mechanism

The synthesis of quinoline-3-carbohydrazide is classically achieved through a nucleophilic acyl substitution (hydrazinolysis) of ethyl quinoline-3-carboxylate. This reaction is thermodynamically driven by the formation of the stable amide-like hydrazide bond and the expulsion of ethanol.[1]

Mechanistic Insight

The reaction proceeds via a tetrahedral intermediate.[1] The nucleophilic nitrogen of hydrazine attacks the carbonyl carbon of the ester.[1] The subsequent collapse of the intermediate expels the ethoxide leaving group, which is protonated to form ethanol. This pathway is preferred over direct amidation due to the enhanced nucleophilicity of hydrazine (alpha-effect).[1]

Figure 1: Synthetic route for quinoline-3-carbohydrazide via hydrazinolysis of ethyl ester precursors.

Physicochemical Characterization

Accurate characterization is vital for validating the purity required for biological screening.[1] The hydrazide group introduces specific spectral signatures, particularly in IR and NMR.[1]

| Property | Value / Range | Observation Notes |

| Physical State | Solid powder | Typically white to pale yellow crystalline solid.[1] |

| Melting Point | 184 – 186 °C | Sharp melting point indicates high purity; broad range suggests hydration or impurities [1].[1] |

| Solubility | DMSO, DMF, Hot Ethanol | Poorly soluble in water, diethyl ether, and cold ethanol. |

| IR Spectrum | 3100–3350 cm⁻¹ (NH/NH₂) 1640–1660 cm⁻¹ (C=O) | Characteristic amide I band (C=O) and N-H stretching vibrations.[1] |

| ¹H NMR (DMSO-d₆) | δ 9.0–9.4 (s, 1H, Ar-H) δ 10.0–10.5 (s, 1H, -CONH-) | The hydrazide NH proton is highly deshielded; NH₂ protons appear broad around 4.5–5.0 ppm. |

Biological Potential & Applications

Quinoline-3-carbohydrazide is not merely an intermediate; it is a "privileged structure" in drug discovery.[1] Its derivatives exhibit pleiotropic pharmacological activities.[1]

Antimicrobial & Antitubercular Agents

The hydrazide moiety can be derivatized into hydrazones (Schiff bases), which have shown potent activity against Mycobacterium tuberculosis.[1] The mechanism often involves the chelation of metal ions essential for bacterial metalloenzymes or the inhibition of enoyl-ACP reductase (InhA) [2].[1]

Anticancer Pharmacophores

Derivatives synthesized from this core have demonstrated cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa). The planar quinoline ring allows for intercalation into DNA, while the side chain can interact with minor grooves or specific enzyme pockets (e.g., kinases) [3].

Metal Chelation

The carbonyl oxygen and the hydrazidic nitrogen act as a bidentate ligand system.[1] This chelating ability is exploited to form transition metal complexes (Cu, Ni, Co) that often exhibit enhanced biological activity compared to the free ligand (synergistic effect) [4].

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Quinoline-3-carbohydrazide (CAS 59282-61-0) with >95% purity.

Reagents

-

Ethyl quinoline-3-carboxylate (1.0 eq)

-

Hydrazine hydrate (99%, 5.0 eq)

-

Absolute Ethanol (Solvent)[1]

Step-by-Step Methodology

-

Preparation: Dissolve ethyl quinoline-3-carboxylate (e.g., 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

-

Addition: Add hydrazine hydrate (50 mmol) dropwise to the stirring solution at room temperature to prevent uncontrolled exotherms.

-

Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) for 6–10 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting ester spot (higher R_f) should disappear.[1]

-

Precipitation: Allow the mixture to cool slowly to room temperature. The product will crystallize out of the solution.[1]

-

Filtration: Filter the precipitate under vacuum.

-

Washing: Wash the solid cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine and soluble impurities.

-

Recrystallization (Optional): If the melting point is below 184°C, recrystallize from hot ethanol.

-

Drying: Dry the product in a vacuum oven at 60°C for 4 hours.

Yield Expectation: 85–92%.

References

-

PubChem. (n.d.).[2][1] Quinoline-3-carbohydrazide (Compound).[2][1][3][4][5][6][7] National Library of Medicine.[1] Retrieved from [Link][1]

-